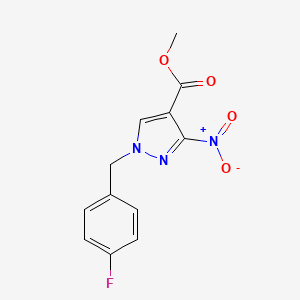Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC14658937
Molecular Formula: C12H10FN3O4
Molecular Weight: 279.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H10FN3O4 |
|---|---|
| Molecular Weight | 279.22 g/mol |
| IUPAC Name | methyl 1-[(4-fluorophenyl)methyl]-3-nitropyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H10FN3O4/c1-20-12(17)10-7-15(14-11(10)16(18)19)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |
| Standard InChI Key | QXGSDQRTRUDURU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Molecular Properties
Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate has the molecular formula C₁₂H₁₀FN₃O₄ and a molecular weight of 279.22 g/mol . The compound’s structure is defined by a pyrazole core substituted with functional groups that influence its reactivity and interactions. The nitro group at C3 enhances electrophilic character, while the 4-fluorobenzyl moiety introduces steric bulk and modulates solubility. The methyl carboxylate ester at C4 provides a handle for further chemical modifications.
The compound’s SMILES notation is COC(=O)C1=CN(N=C1N+[O-])CC2=CC=C(C=C2)F, reflecting its precise atomic connectivity . Key physical properties include a boiling point of 384.5±27.0°C and a density of 1.4±0.1 g/cm³ . These properties are critical for determining its behavior in synthetic and application contexts.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀FN₃O₄ | |
| Molecular Weight | 279.22 g/mol | |
| Boiling Point | 384.5±27.0°C | |
| Density | 1.4±0.1 g/cm³ | |
| SMILES | COC(=O)C1=CN(N=C1N+[O-])CC2=CC=C(C=C2)F |
Synthesis and Reaction Pathways
The synthesis of methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves a multi-step process. A common route begins with the nitration of a pre-functionalized pyrazole precursor, followed by benzylation and esterification. For example:
-
Nitration: Introduction of the nitro group at C3 using nitric acid or a nitrating agent.
-
Benzylation: Attachment of the 4-fluorobenzyl group via nucleophilic substitution or coupling reactions.
-
Esterification: Conversion of a carboxylic acid intermediate to the methyl ester using methanol under acidic conditions .
Industrial-scale production may employ continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature (often 80–120°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., palladium for coupling reactions) are carefully controlled to minimize side products .
Biological Activity and Mechanisms
Pyrazole derivatives are renowned for their diverse biological activities. While specific data on methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate remains limited, structural analogs provide insights into its potential effects:
Antimicrobial Properties
Nitro-substituted pyrazoles exhibit broad-spectrum antimicrobial activity. For instance, analogs like methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate demonstrate inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The nitro group’s redox activity generates reactive oxygen species (ROS), disrupting microbial cell membranes .
Comparative Analysis with Structural Analogs
Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate differs from related compounds in its substitution pattern:
| Compound | Molecular Formula | Key Differences | Biological Activity |
|---|---|---|---|
| Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate | C₁₂H₁₀FN₃O₄ | Fluorine at ortho position | Enhanced antimicrobial activity |
| Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate | C₁₂H₁₁N₃O₄ | Methyl group instead of fluorine | Lower solubility in polar solvents |
| Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate | C₁₂H₁₀ClN₃O₄ | Chlorine substituent | Higher cytotoxicity |
The para-fluorine configuration in methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate optimizes electronic effects for target binding while maintaining moderate solubility .
Applications in Pharmaceutical and Materials Science
Drug Development
This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its nitro group can be reduced to an amine, enabling the synthesis of heterocyclic scaffolds for combinatorial libraries .
Agrochemicals
Pyrazole derivatives are employed in herbicides and fungicides. The fluorine atom enhances environmental stability, making it suitable for field applications .
Materials Science
The compound’s rigid structure and nitro group contribute to its use in energetic materials and fluorescent probes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume